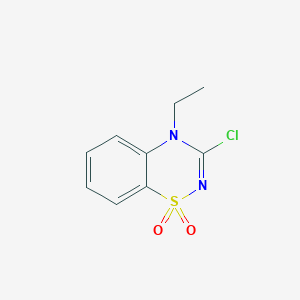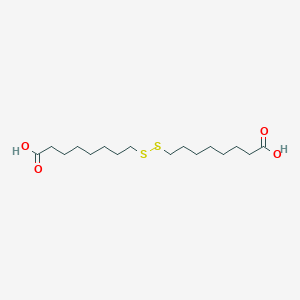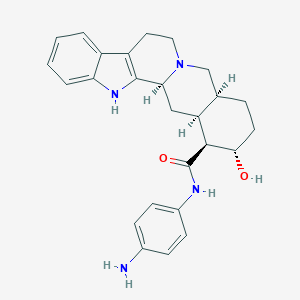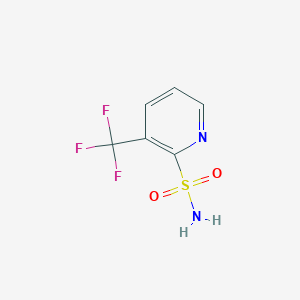![molecular formula C10H15NO B012736 [2-(Propan-2-ylamino)phenyl]methanol CAS No. 106898-71-9](/img/structure/B12736.png)
[2-(Propan-2-ylamino)phenyl]methanol
Vue d'ensemble
Description
[2-(Propan-2-ylamino)phenyl]methanol: is an organic compound characterized by the presence of a phenyl ring substituted with a methanol group and an isopropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-ylamino)phenyl]methanol typically involves the reaction of 2-nitrobenzyl alcohol with isopropylamine. The process includes the reduction of the nitro group to an amine, followed by the introduction of the isopropyl group. Common reagents used in this synthesis include hydrogen gas and a palladium catalyst for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Propan-2-ylamino)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [2-(Propan-2-ylamino)phenyl]methanol serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for producing various derivatives with specific properties.
Mécanisme D'action
The mechanism by which [2-(Propan-2-ylamino)phenyl]methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The isopropylamino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The phenyl ring and methanol group contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[2-(Methylamino)phenyl]methanol: Similar structure but with a methyl group instead of an isopropyl group.
[2-(Ethylamino)phenyl]methanol: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: [2-(Propan-2-ylamino)phenyl]methanol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it distinct from its methyl and ethyl analogs.
Propriétés
IUPAC Name |
[2-(propan-2-ylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-10-6-4-3-5-9(10)7-12/h3-6,8,11-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVIKRQEQSWYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444950 | |
| Record name | [2-(propan-2-ylamino)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106898-71-9 | |
| Record name | [2-(propan-2-ylamino)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
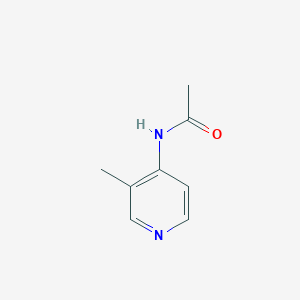
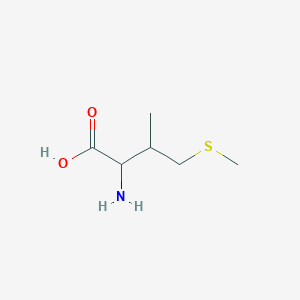
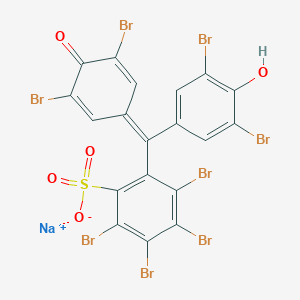
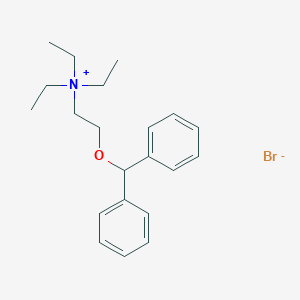
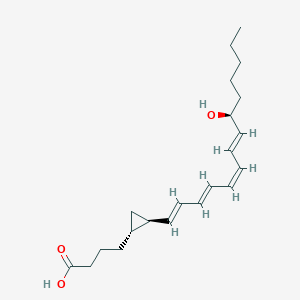

![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)
